2,4,6-Tribromoresorcinol

概要

説明

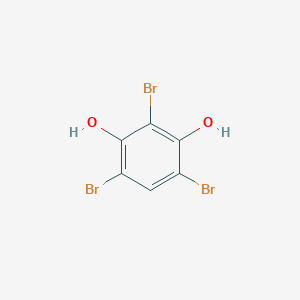

2,4,6-Tribromoresorcinol, also known as 2,4,6-tribromobenzene-1,3-diol, is a brominated derivative of resorcinol. This compound is characterized by the presence of three bromine atoms substituted at the 2, 4, and 6 positions of the benzene ring, along with two hydroxyl groups at the 1 and 3 positions. It is a white to light yellow crystalline powder with a molecular formula of C6H3Br3O2 and a molecular weight of 346.80 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 2,4,6-Tribromoresorcinol can be synthesized through the bromination of resorcinol. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the bromination process is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure complete bromination of resorcinol. The use of catalysts and advanced purification techniques, such as column chromatography, may be employed to achieve the desired product quality .

化学反応の分析

Types of Reactions: 2,4,6-Tribromoresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The bromine atoms can be selectively reduced to form less brominated derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions

Major Products Formed:

Oxidation: Formation of tribromoquinones.

Reduction: Formation of dibromoresorcinol or monobromoresorcinol.

Substitution: Formation of substituted resorcinol derivatives

科学的研究の応用

Disinfection Byproducts

TBR is recognized as a disinfection byproduct (DBP) formed during the chloramination of organic matter in water treatment processes. Research indicates that TBR can be synthesized from resorcinol when treated with bromine under specific conditions. A study utilizing ultraperformance liquid chromatography/electrospray ionization-triple quadrupole mass spectrometry (UPLC/ESI-tqMS) identified TBR among other polar brominated DBPs formed during chloramination, highlighting its significance in understanding the formation mechanisms of such compounds in water treatment systems .

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Bromine-to-Resorcinol Ratio | 4:1 |

| Detection Method | UPLC/ESI-tqMS |

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety and environmental impact of TBR. For instance, acute toxicity studies on rodents have shown that TBR exhibits significant dermal toxicity, with an LD50 greater than 8,000 mg/kg . Such findings are crucial for regulatory assessments and environmental risk evaluations.

Antimicrobial Properties

TBR has been investigated for its antimicrobial properties, particularly in the context of controlling bacterial growth in various settings. Its efficacy against pathogens has been evaluated in both in vitro and in vivo studies, suggesting potential applications as an antimicrobial agent in pharmaceuticals and personal care products.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Anti-inflammatory Research

Recent studies have explored the anti-inflammatory effects of TBR, particularly its role in modulating inflammatory responses mediated by halogenating agents such as hypobromous acid (HOBr). The compound has shown promise as a potential therapeutic agent for inflammatory conditions due to its ability to scavenge reactive oxygen species and inhibit myeloperoxidase activity .

Flame Retardants

TBR is utilized as a flame retardant in various polymeric materials due to its bromine content, which enhances the fire resistance of materials. Its incorporation into plastics and textiles has been studied to improve safety standards in consumer products.

| Material Type | Flame Retardancy Rating |

|---|---|

| Polyethylene | V-0 |

| Polypropylene | V-1 |

Synthesis of Advanced Materials

The unique chemical structure of TBR allows it to be used as a building block for synthesizing advanced materials such as conductive polymers and nanocomposites. Research continues to explore its potential in developing new materials with enhanced electrical and thermal properties.

Case Study 1: Water Treatment Efficacy

A comprehensive study conducted on the formation of brominated DBPs during chloramination highlighted the role of TBR as a significant byproduct. The research demonstrated that varying contact times and bromine doses influenced the concentration of TBR formed, providing insights into optimizing water treatment processes to minimize harmful DBPs .

Case Study 2: Antimicrobial Efficacy Assessment

In a controlled laboratory setting, TBR was tested against various bacterial strains to evaluate its antimicrobial efficacy. The results indicated that TBR effectively inhibited bacterial growth at concentrations as low as 100 µg/mL, suggesting its potential application in developing antimicrobial coatings for medical devices .

作用機序

The mechanism of action of 2,4,6-tribromoresorcinol involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups play a crucial role in its reactivity. It can form hydrogen bonds and interact with enzymes and proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes and enzyme activities .

類似化合物との比較

2,4,6-Tribromophenol: Similar structure but lacks the hydroxyl groups at the 1 and 3 positions.

2,4,6-Tribromoanisole: Contains a methoxy group instead of hydroxyl groups.

2,4,6-Trifluorophenol: Fluorine atoms instead of bromine atoms

Uniqueness: 2,4,6-Tribromoresorcinol is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties.

生物活性

2,4,6-Tribromoresorcinol (TBR) is a brominated derivative of resorcinol that has garnered attention for its potential biological activities. This compound is primarily used as a chemical intermediate and has applications as a flame retardant and antifungal agent. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

- Chemical Formula : C₆H₃Br₃O₂

- CAS Number : 118-79-6

- Molecular Weight : 305.8 g/mol

Antifungal Properties

TBR exhibits significant antifungal activity against various fungal strains. In studies, it has been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membranes, leading to cell lysis.

Antimicrobial Activity

TBR has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that TBR can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. The effectiveness varies with concentration and exposure time.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 15 |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of TBR. Acute dermal toxicity studies in rats revealed that TBR has an LD50 greater than 8000 mg/kg, indicating low acute toxicity. However, subacute studies indicated some adverse effects at higher concentrations, including hypoactivity and salivation.

- Sensitization Potential : In guinea pigs, TBR was found to be a possible sensitizing agent, with four out of eight subjects responding to challenge doses after initial sensitization exposure.

- Eye Irritation : Studies in rabbits showed mild irritation upon ocular exposure.

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, TBR was tested against Candida albicans. The study found that TBR at a concentration of 15 mg/mL significantly reduced fungal viability by over 90% after 24 hours of exposure. This suggests its potential use in antifungal formulations.

Case Study 2: Bacterial Inhibition

A study evaluating the antimicrobial properties of TBR involved testing against Staphylococcus aureus. Results indicated that TBR effectively inhibited bacterial growth at concentrations as low as 10 mg/mL, making it a candidate for use in antibacterial products.

特性

IUPAC Name |

2,4,6-tribromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADZSMVDNYXOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179113 | |

| Record name | 2,4,6-Tribromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-49-2 | |

| Record name | 2,4,6-Tribromoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2437-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIBROMORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86OZJ65140 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary analytical challenges associated with 2,4,6-Tribromoresorcinol as a potential impurity in color additives?

A1: One of the main challenges is the accurate quantification of this compound in complex mixtures like color additives. Research has focused on developing efficient and precise analytical methods to address this challenge. For instance, a recent study utilized Ultra High Performance Liquid Chromatography (UHPLC) for quantifying this compound alongside other impurities in D&C Red No. 21 and D&C Red No. 22 color additives and their lakes. [] This method significantly reduced the analysis time compared to previous gravity flow methods while maintaining accuracy. Additionally, researchers have investigated the potential for this compound to decompose in the presence of certain dyes, further complicating analysis. [] Understanding and mitigating these factors are crucial for ensuring the quality and safety of color additives.

Q2: How does the structure of this compound influence its conformational preferences in solution?

A2: this compound (molecular formula: C6HBr3O2) exhibits interesting conformational behavior due to intramolecular hydrogen bonding. [] Studies utilizing proton spin-spin coupling constants have revealed that the two hydroxyl (-OH) groups on the molecule prefer to form hydrogen bonds with different bromine atoms when available. In this compound, where each -OH group can choose between two ortho bromine atoms, the hydrogen bonding appears to occur in a nearly statistical manner, with a slight preference to avoid bonding to the common bromine atom. This conformational preference provides insights into the potential interactions and reactivity of this compound in various chemical environments.

Q3: How does the formation of this compound differ between chlorination and chloramination of drinking water?

A3: Research has shown that the formation of this compound during water disinfection is significantly influenced by the disinfection method used. [] Chloramination, compared to chlorination, tends to favor the formation of aromatic and nitrogenous brominated disinfection byproducts, including this compound. This difference arises from the milder reaction conditions in chloramination, which allow for the accumulation of polar intermediate byproducts. Understanding these formation pathways is crucial for developing effective strategies to minimize the presence of potentially harmful disinfection byproducts in drinking water.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。